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molecular formula C9H10N4O B8770709 2-((benzyloxy)methyl)-2H-tetrazole

2-((benzyloxy)methyl)-2H-tetrazole

Cat. No. B8770709
M. Wt: 190.20 g/mol
InChI Key: AYAXOAGNHBKNTN-UHFFFAOYSA-N
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Patent
US06756360B1

Procedure details

To a mixture of tetrazole (1 mmole) and powdered K2CO3 (1.5 mmole) in 1 mL DMF cooled to 0° C. was added benzyl chloromethyl ether (1.2 mmole) and the resulting mixture stirred for 30 min at 0° C. and then for 16 h at rt. The mixture was diluted with water and ether. Extraction and chromatography provided 2-benzyloxymethyltetrazole as a colorless oil.
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][N:3]=[N:2]1.C([O-])([O-])=O.[K+].[K+].Cl[CH2:13][O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C=O)C.O.CCOCC>[CH2:15]([O:14][CH2:13][N:2]1[N:3]=[N:4][CH:5]=[N:1]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
N1N=NN=C1
Name
Quantity
1.5 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.2 mmol
Type
reactant
Smiles
ClCOCC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 30 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 16 h at rt
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
Extraction and chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCN1N=CN=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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